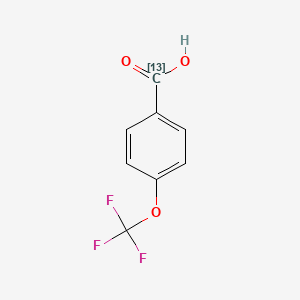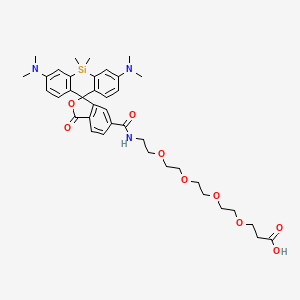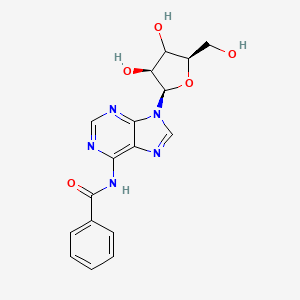
Trimethoprim propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoprim propanoic acid is a synthetic compound derived from trimethoprim, an antibiotic primarily used to treat bacterial infections. Trimethoprim itself is a dihydrofolate reductase inhibitor, which prevents the conversion of dihydrofolic acid into tetrahydrofolic acid, leading to bacterial cell death. The addition of a propanoic acid moiety to trimethoprim aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim propanoic acid involves the esterification of trimethoprim with propanoic acid. This can be achieved through a condensation reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of trimethoprim and propanoic acid in the presence of a catalyst, followed by purification using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoprim propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethoprim propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of trimethoprim in biological systems.
Medicine: Explored as a potential prodrug to improve the pharmacokinetic properties of trimethoprim, making it more effective in treating bacterial infections.
Industry: Utilized in the development of new antibiotics with improved solubility and stability.
Mecanismo De Acción
The mechanism of action of trimethoprim propanoic acid involves the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By preventing the formation of tetrahydrofolic acid, the compound disrupts the synthesis of bacterial DNA and RNA, leading to cell death. The propanoic acid moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Comparación Con Compuestos Similares
Trimethoprim: The parent compound, primarily used as an antibiotic.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Pyrimethamine: Another dihydrofolate reductase inhibitor used to treat parasitic infections.
Uniqueness: Trimethoprim propanoic acid stands out due to its enhanced solubility and bioavailability compared to trimethoprim. The addition of the propanoic acid moiety allows for better absorption and distribution, potentially leading to more effective treatment outcomes.
Propiedades
Fórmula molecular |
C17H22N4O5 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |
Clave InChI |
GMBNQAVADXFXRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)










